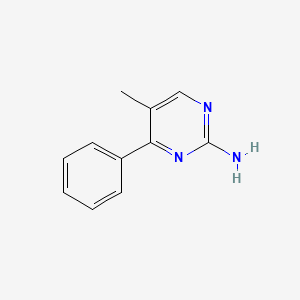

5-Methyl-4-phenylpyrimidin-2-amine

描述

5-Methyl-4-phenylpyrimidin-2-amine: is an aromatic heterocyclic compound with the molecular formula C11H11N3. It is a derivative of pyrimidine, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its potential pharmacological properties and is used in various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenylpyrimidin-2-amine can be achieved through multiple synthetic routes. One common method involves the reaction of guanidine nitrate with phenylacetylene and propiophenone . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the pyrimidine ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

化学反应分析

Types of Reactions: 5-Methyl-4-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different pharmacological properties.

Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can produce halogenated or alkylated compounds .

科学研究应用

Medicinal Chemistry Applications

1.1. Anticancer Activity

Recent studies have highlighted the role of 5-methyl-4-phenylpyrimidin-2-amine as a potential anticancer agent. The compound has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, compounds derived from this scaffold have shown selective inhibition of CDK9, a target implicated in various cancers due to its role in regulating transcription of anti-apoptotic proteins such as Mcl-1.

In a structure-activity relationship (SAR) study, derivatives of this compound demonstrated significant potency against CDK9, with some compounds exhibiting IC50 values in the nanomolar range. For instance, one derivative showed an IC50 of 7 nM against CDK9 while maintaining over 80-fold selectivity compared to CDK2 .

1.2. Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the inhibition of RNA polymerase II transcription mediated by CDK9. This inhibition leads to decreased expression of survival proteins, ultimately triggering apoptosis in cancer cells. The binding modes of these inhibitors have been elucidated through X-ray crystallography, providing insights into their interactions at the molecular level .

Structure–Activity Relationship (SAR) Analysis

The effectiveness of this compound derivatives can be attributed to specific structural modifications. Key findings from SAR analyses include:

| Substituent | Effect on Activity | Comments |

|---|---|---|

| C5-Methyl | Enhances potency | Critical for selective inhibition of CDK9 |

| C5-Fluorine | Increases selectivity | Improves interaction with the CDK9 gatekeeper |

| C4-Thiazole | Affects binding affinity | Modifications can lead to varied selectivity |

These findings indicate that careful manipulation of substituents can optimize both the potency and selectivity of these compounds against specific CDKs .

Case Studies and Experimental Findings

Several studies have documented the biological activity and therapeutic potential of this compound derivatives:

3.1. In Vivo Studies

In vivo evaluations have demonstrated that certain derivatives exhibit significant antitumor efficacy in animal models. For example, one study reported that a derivative with enhanced selectivity for CDK9 showed reduced cytotoxicity against normal cells while effectively targeting cancerous tissues .

3.2. Clinical Relevance

The relevance of these findings extends to clinical applications where selective CDK9 inhibitors could provide therapeutic benefits with minimized side effects compared to broader-spectrum kinase inhibitors.

作用机制

The mechanism of action of 5-Methyl-4-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, it may interact with nuclear factor kappa B (NF-κB) pathways, modulating the expression of inflammatory cytokines .

相似化合物的比较

4-Phenylpyrimidine: Similar in structure but lacks the methyl group at position 5.

2-Aminopyrimidine: Similar core structure but different substituents at the 4 and 5 positions.

Uniqueness: 5-Methyl-4-phenylpyrimidin-2-amine is unique due to the presence of both a phenyl group at position 4 and a methyl group at position 5, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its pharmacological properties compared to other pyrimidine derivatives .

生物活性

5-Methyl-4-phenylpyrimidin-2-amine (also referred to as MPP+) is an aromatic heterocyclic compound with the molecular formula . This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including potential applications in cancer therapy, anti-inflammatory responses, and other therapeutic areas.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a phenyl group at the 4-position. This unique structure influences its reactivity and biological properties, making it a subject of various studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting COX activity, MPP+ reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting anti-inflammatory effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For example, studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. In one study, a related compound demonstrated an IC50 value of less than 10 nM against HCT-116 colorectal cancer cells . The ability to induce apoptosis in cancer cells has also been documented, highlighting its potential as a therapeutic agent for treating malignancies .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are linked to its inhibition of COX enzymes. By reducing inflammation, it may serve as a therapeutic option for conditions characterized by chronic inflammation.

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties as well. Studies exploring its effects on viral replication are ongoing, with preliminary results indicating potential efficacy against certain viral pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications at various positions of the pyrimidine ring can significantly impact its potency and selectivity against specific biological targets. For instance, substituents at the 5-position have been shown to enhance or diminish activity depending on their nature .

Case Studies

- Inhibition of CDK9 : A related study demonstrated that compounds similar to MPP+ could selectively inhibit CDK9, a kinase involved in transcription regulation. This inhibition led to reduced expression of anti-apoptotic proteins and subsequent apoptosis in cancer cell lines .

- Antiproliferative Effects : A series of experiments evaluated the antiproliferative effects of various derivatives against multiple human cancer cell lines. Compounds exhibited IC50 values ranging from nanomolar to micromolar concentrations, indicating potent activity against tumor cells .

Research Findings Summary Table

| Study | Biological Activity | IC50 Value | Cell Line/Target |

|---|---|---|---|

| Study 1 | Anticancer | <10 nM | HCT-116 |

| Study 2 | Anti-inflammatory | - | COX inhibition |

| Study 3 | Antiviral | - | Viral replication |

| Study 4 | CDK9 inhibition | ~5 nM | Various cancer cells |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-4-phenylpyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyrimidine core can be functionalized via Suzuki-Miyaura cross-coupling to introduce the phenyl group, followed by methylation at the 5-position. Reaction optimization may include:

- Solvent selection : Polar aprotic solvents like DMF or THF for improved solubility .

- Catalyst systems : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands such as SPhos for coupling efficiency .

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres to prevent oxidation .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. How should researchers safely handle this compound in the laboratory?

- Safety Protocols :

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation exposure (GHS classification: H315-H319 for skin/eye irritation) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peaks matching theoretical molecular weights (e.g., m/z 201.22 for C₁₁H₁₁N₃O derivatives) .

- IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) validate the pyrimidine core .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Structural Insights :

- Hydrogen bonding : Intramolecular N–H⋯N bonds (2.94–3.00 Å) stabilize the pyrimidine ring, while intermolecular C–H⋯π interactions (3.7–4.0 Å) dictate crystal packing .

- Dihedral angles : The phenyl ring at C4 forms a ~24.5° angle with the pyrimidine plane, affecting solubility and reactivity .

Q. What strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Analytical Approaches :

- Dose-response assays : Use IC₅₀ values to differentiate specific inhibition (e.g., CDK2 IC₅₀ = 0.8 μM) from nonspecific cytotoxicity (CC₅₀ > 50 μM in HEK293 cells) .

- Structural analogs : Compare activity of derivatives (e.g., 5-fluoro vs. 5-methyl substitutions) to identify pharmacophore requirements .

Q. How can hydrogen-bonding patterns predict supramolecular assembly in derivatives of this compound?

- Graph Set Analysis :

属性

IUPAC Name |

5-methyl-4-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-7-13-11(12)14-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMSDEJRNSSPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311943 | |

| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61541-77-3 | |

| Record name | MLS003115292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-phenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。